((3-Iodophenyl)ethynyl)trimethylsilane
CAS No.:
Cat. No.: VC18124398
Molecular Formula: C11H13ISi
Molecular Weight: 300.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ISi |
|---|---|
| Molecular Weight | 300.21 g/mol |
| IUPAC Name | 2-(3-iodophenyl)ethynyl-trimethylsilane |
| Standard InChI | InChI=1S/C11H13ISi/c1-13(2,3)8-7-10-5-4-6-11(12)9-10/h4-6,9H,1-3H3 |
| Standard InChI Key | BHWJVQOQOWIBHI-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C#CC1=CC(=CC=C1)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
((3-Iodophenyl)ethynyl)trimethylsilane consists of a phenyl ring substituted with an iodine atom at the meta-position and an ethynyl group bonded to a trimethylsilyl (-Si(CH₃)₃) group. The iodine atom enhances electrophilic substitution reactivity, while the ethynyl group facilitates sp-hybridized carbon participation in coupling reactions.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃ISi |
| Molecular Weight | 300.21 g/mol |
| IUPAC Name | 2-(3-iodophenyl)ethynyl-trimethylsilane |
| Canonical SMILES | CSi(C)C#CC1=CC(=CC=C1)I |
| InChIKey | BHWJVQOQOWIBHI-UHFFFAOYSA-N |
The trimethylsilyl group serves as a protective moiety, stabilizing the ethynyl group during synthetic transformations .
Synthesis and Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a palladium-catalyzed coupling reaction between 3-iodophenylacetylene and trimethylsilyl iodide under inert conditions. Triethylamine is employed as a base to neutralize hydroiodic acid byproducts.
Representative Procedure:
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Combine 3-iodophenylacetylene (1.0 equiv) and trimethylsilyl iodide (1.2 equiv) in anhydrous tetrahydrofuran.
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Add Pd(PPh₃)₄ (5 mol%) and triethylamine (2.0 equiv).
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Stir under nitrogen at 60°C for 12 hours.
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Purify via column chromatography (hexane/ethyl acetate).
Yield: ~75–85%.
Chemical Reactivity and Transformations
Sonogashira Coupling
The ethynyl group participates in Sonogashira cross-coupling with aryl or alkyl halides, forming carbon-carbon bonds. For example, reaction with 4-bromoiodobenzene yields biaryl acetylenes under copper-free conditions .
Mechanistic Insight:
Pd⁰ mediates oxidative addition with the haloarene, followed by transmetallation with the ethynylsilane. Reductive elimination produces the coupled product and regenerates the catalyst .
Iodine Substitution
The iodine atom undergoes nucleophilic aromatic substitution with amines or alkoxides. For instance, treatment with sodium methoxide replaces iodine with a methoxy group, enabling further functionalization.
Desilylation
The trimethylsilyl group is cleaved using fluoride ions (e.g., TBAF), generating terminal alkynes for subsequent reactions .
Applications in Organic Synthesis and Materials Science
Building Block for Complex Molecules
The compound serves as a precursor to polycyclic aromatic hydrocarbons (PAHs) and conductive polymers. Its ethynyl group enables π-conjugation, critical for optoelectronic materials .
Metal-Organic Frameworks (MOFs)
Incorporation into MOFs enhances porosity and stability. For example, coordination with copper(I) ions creates frameworks with high surface areas for gas storage .
Pharmaceutical Intermediates
Derivatives of ((3-iodophenyl)ethynyl)trimethylsilane are intermediates in synthesizing kinase inhibitors and anticancer agents, leveraging its halogenated aromatic core.
Physicochemical Properties and Characterization
NMR Spectroscopy (Theoretical Predictions):
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¹H NMR (CDCl₃): δ 0.25 (s, 9H, Si(CH₃)₃), 7.15–7.45 (m, 4H, aromatic).
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¹³C NMR: δ −1.5 (Si(CH₃)₃), 90.2 (C≡C), 122.5–138.0 (aromatic carbons) .
Mass Spectrometry:
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EI-MS: m/z 300.21 ([M]⁺), 285.18 ([M−CH₃]⁺).
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, attributed to Si-C bond cleavage .
Comparative Analysis with Analogous Compounds
| Compound | Reactivity Profile | Applications |
|---|---|---|
| ((4-Iodophenyl)ethynyl)trimethylsilane | Slower substitution due to para-iodine | Less steric hindrance in MOFs |
| (3,5-Dimethylphenylethynyl)trimethylsilane | Enhanced thermal stability | Polymer additives |
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